molecular formula C8H19NO B1528600 1-Methoxy-4,4-dimethylpentan-3-amine CAS No. 1248952-18-2

1-Methoxy-4,4-dimethylpentan-3-amine

Cat. No.: B1528600
CAS No.: 1248952-18-2
M. Wt: 145.24 g/mol
InChI Key: HNMOBVLDWCTSHU-UHFFFAOYSA-N
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Description

1-Methoxy-4,4-dimethylpentan-3-amine ( 1248952-18-2) is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . Its structure features both an amine and a methoxy ether functional group within a branched-chain hydrocarbon framework, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The presence of these two distinct functional groups on a tert-butyl-containing backbone makes this amine a versatile building block (synthon) for the development of more complex molecules, such as the synthetic intermediate N-(4-Methoxy-4-methylpentan-2-yl)thietan-3-amine . As a biochemical tool, it holds potential for applications in pharmaceutical R&D, particularly in the synthesis of novel active compounds, and in material science for the creation of specialty chemicals. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-methoxy-4,4-dimethylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,3)7(9)5-6-10-4/h7H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMOBVLDWCTSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methoxy-4,4-dimethylpentan-3-amine, also known by its chemical formula C₈H₁₉NO, is a compound characterized by a methoxy group and a branched aliphatic amine structure. Its potential biological activities have garnered interest in various fields, particularly in pharmacology and organic chemistry. However, comprehensive research on its biological effects remains limited.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Methoxy Group : Contributes to the compound's polarity and potential interactions with biological systems.
  • Branched Aliphatic Amine Backbone : Impacts solubility and reactivity.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
This compoundMethoxy group; branched aminePotential CNS effects; limited research
2,4-Dimethylpentan-3-amineNo methoxy group; primary amineMore basic; different solubility characteristics
N,N-DimethylaminoethanolContains an ethanol moiety; tertiary amineDifferent reactivity profile
1-Methoxybutan-2-amineShorter carbon chain; primary amineDifferent pharmacological effects

Central Nervous System Effects

Research suggests that compounds similar to this compound may exhibit stimulant properties that could influence neurotransmitter release or receptor activity in the central nervous system (CNS) . While specific studies on this compound are scarce, the structural characteristics imply potential interactions with neurotransmitter systems.

Metabolic Pathways

The compound may also affect metabolic pathways, although detailed mechanisms remain to be elucidated. The presence of the methoxy group suggests that it could participate in metabolic transformations typical for similar amines, potentially leading to bioactive metabolites .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential. Interaction studies are necessary to determine how this compound is metabolized and its effects on various biological targets.

Scientific Research Applications

Based on the search results, finding detailed application information, comprehensive data tables, and well-documented case studies specifically for "1-Methoxy-4,4-dimethylpentan-3-amine" is challenging. However, some inferences about its potential applications can be made based on its properties and the general uses of similar compounds.

Chemical and Structural Information
this compound has the molecular formula C8H19NOC_8H_{19}NO . Its structure can be represented by the SMILES notation CC(C)(C)C(CCOC)N and the InChI code InChI=1S/C8H19NO/c1-8(2,3)7(9)5-6-10-4/h7H,5-6,9H2,1-4H3 . PubChem lists several predicted collision cross-sections for different adducts of the molecule .

Potential Applications

Given that "this compound" is an amine, its potential applications can be inferred from the general applications of amines in various fields:

  • Monomer Polymerization Inhibition : Primary and secondary amines are used as stabilizers in compositions that inhibit the polymerization of monomers . These amines can enhance the effectiveness of polymerization inhibitors, preventing unwanted polymer formation during monomer synthesis, refinement, or storage . The presence of an amine stabilizer can reduce or eliminate antagonistic effects between polymerization inhibitors and retarders, improving the overall antipolymerant activity of the mixture .
  • Pharmaceuticals : 1-phenyl-3-dimethylaminopropane compounds have analgesic effects and can treat severe pain without the typical side effects associated with opioids .
  • Peptide Synthesis: Amines are crucial in synthesizing peptides and peptide-polyketide hybrid natural products . They facilitate the formation of amide bonds between amino acids and can be modified and used as building blocks for complex molecules .

Limitations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine (CID 43370497)

  • Molecular Formula : C₁₃H₂₀FN
  • Key Differences: Substitution of the methoxy group with a 2-fluorophenyl ring introduces aromaticity and electron-withdrawing effects. Higher molecular weight (201.31 g/mol) compared to the target compound (145.25 g/mol) due to the phenyl group.

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine (CAS 1248988-57-9)

  • Molecular Formula : C₇H₁₄F₃N
  • Key Differences: Replacement of the methoxy group with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent. Lower molecular weight (169.19 g/mol) than the fluorophenyl analog but higher than the target compound.

2,4-Dimethylpentan-3-amine (HMDB0062667)

  • Molecular Formula : C₇H₁₇N
  • Key Differences :
    • Simplified structure lacking both methoxy and aryl groups.
    • Lower molecular weight (115.22 g/mol ) and higher basicity (pKa ~10.5) due to reduced steric hindrance around the amine.
    • Predicted to exhibit stronger nucleophilic character, making it more reactive in alkylation or acylation reactions .

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine (CAS MDLMFCD11655453)

  • Molecular Formula : C₁₃H₂₀ClN
  • Molecular weight (225.76 g/mol) is substantially higher than the target compound, impacting pharmacokinetic properties like absorption and distribution .

3-MeOMA ([1-(3-Methoxyphenyl)propan-2-yl]methylamine; CID 62394492)

  • Molecular Formula: C₁₁H₁₇NO
  • Key Differences: Methoxy group is attached to an aromatic ring instead of an aliphatic chain. Higher purity (99.9%) and well-characterized analytical profiles (GC-MS, FTIR) compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS ([M+H]⁺, Ų) Commercial Availability
1-Methoxy-4,4-dimethylpentan-3-amine C₈H₁₉NO 145.25 Methoxy (-OCH₃) 134.7 Discontinued
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine C₁₃H₂₀FN 201.31 2-Fluorophenyl N/A Available (CID 43370497)
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine C₇H₁₄F₃N 169.19 Trifluoromethyl (-CF₃) N/A Available (CAS 1248988-57-9)
2,4-Dimethylpentan-3-amine C₇H₁₇N 115.22 None N/A Well-characterized
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine C₁₃H₂₀ClN 225.76 4-Chlorophenyl N/A Research-grade
3-MeOMA C₁₁H₁₇NO 179.26 3-Methoxyphenyl N/A High-purity standard

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Properties
Methoxy (-OCH₃) Target compound Increases polarity; moderate electron-donating effect
Fluorophenyl (-C₆H₄F) 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine Enhances lipophilicity; introduces aromatic π-π interactions
Trifluoromethyl (-CF₃) 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine Boosts electronegativity; improves metabolic stability
Chlorophenyl (-C₆H₄Cl) 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine Increases molecular weight and toxicity risk
Unsubstituted amine 2,4-Dimethylpentan-3-amine Higher basicity and reactivity due to reduced steric hindrance

Preparation Methods

General Synthetic Strategy Overview

The compound 1-methoxy-4,4-dimethylpentan-3-amine can be conceptually derived from a ketone or aldehyde precursor by introducing the amine and methoxy functionalities at specific positions on the pentane chain. Typical approaches involve:

  • Formation of a 4,4-dimethylpentan-3-one intermediate,
  • Subsequent functional group transformations including reductive amination or nucleophilic substitution,
  • Introduction of the methoxy group via etherification or substitution of a leaving group.

Preparation of 4,4-Dimethylpentan-3-one Intermediate

A key precursor in the synthesis is 4,4-dimethylpentan-3-one, which can be prepared by condensation reactions involving pinacolone derivatives and aldehydes.

Method from Patent RU2228327C1 :

  • Reaction : Condensation of pinacolone (3,3-dimethyl-2-butanone) with an aldehyde (e.g., p-chlorobenzaldehyde) in the presence of an inorganic base such as sodium hydroxide.
  • Solvent : Methanol, providing a liquid medium at 20-80 wt.% relative to the reaction mixture.
  • Conditions : Temperature maintained between 60-75 °C during condensation.
  • Catalyst and Hydrogenation : The unsaturated ketone formed is hydrogenated in situ using a nickel-rhenium catalyst (Ni-Re, 4-6 wt.%) with thiodiglycol as an additive, under hydrogen pressure of 100-300 bar at 80-120 °C.
  • Yield and Purity : The final ketone product is obtained with approximately 91% yield and 96% purity after distillation purification.

This method demonstrates an efficient route to a key ketone intermediate, which can be adapted for preparing the pentan-3-one core of this compound.

Introduction of the Methoxy Group

The methoxy substituent at the 1-position can be introduced by nucleophilic substitution or etherification of an appropriate leaving group.

  • Typical Approach : Conversion of a hydroxyl or halide group at the 1-position to a methoxy group using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Alternative : Direct use of methanol as a solvent and nucleophile in acidic or basic conditions to form the ether linkage.

While no direct literature on this exact step for this compound is available, these standard organic synthesis methods are widely used for installing methoxy groups on alkyl chains.

Formation of the Amino Group at the 3-Position

The amine functionality at the 3-position can be introduced via reductive amination or substitution reactions:

  • Reductive Amination : Reaction of the ketone intermediate (4,4-dimethylpentan-3-one) with ammonia or a primary amine under reducing conditions (e.g., hydrogenation with a metal catalyst or using reducing agents like sodium cyanoborohydride).
  • Direct Substitution : Conversion of a hydroxyl or halide group at the 3-position to an amine through nucleophilic substitution with ammonia or amine nucleophiles.

These methods are standard in amine synthesis and can be applied to the pentan-3-one intermediate to yield the target amine.

Example Synthetic Route (Hypothetical Based on Analogous Procedures)

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Aldol condensation Pinacolone + aldehyde, NaOH, MeOH, 60-75 °C 4,4-Dimethylpentan-3-one intermediate ~90 Followed by hydrogenation
2 Hydrogenation Ni-Re catalyst, H2, 100-300 bar, 80-120 °C Saturated ketone 91 Catalyst filtered off
3 Methoxylation (ether formation) Methyl iodide, base (e.g., K2CO3), solvent 1-Methoxy-4,4-dimethylpentan-3-one Variable Standard methylation procedure
4 Reductive amination Ammonia or amine, NaBH3CN or catalytic hydrogenation This compound Variable Purification by distillation/ chromatography

Summary Table of Key Preparation Parameters

Parameter Value/Condition Comments
Condensation temperature 60-75 °C Optimal for aldol condensation
Base NaOH (10-15 mol%) Catalyzes condensation
Solvent Methanol (20-80 wt.%) Ensures liquid reaction mixture
Hydrogenation catalyst Ni-Re (4-6 wt.%) Effective for ketone reduction
Hydrogen pressure 100-300 bar High pressure for efficient H2 uptake
Hydrogenation temperature 80-120 °C Maintains catalyst activity
Methoxylation reagents Methyl iodide, base Standard etherification agents
Amination method Reductive amination (NaBH3CN or catalytic H2) Converts ketone to amine

Q & A

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology.
  • Continuous Flow Chemistry : Improve reproducibility and reduce side reactions in large batches.
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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